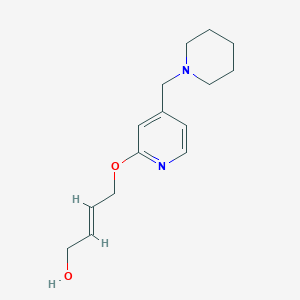

![molecular formula C22H23ClFN5O4 B12104041 5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B12104041.png)

5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK-2048 is a second-generation integrase inhibitor developed by Merck & Co. It is primarily investigated for its potential use in preventing human immunodeficiency virus (HIV) infection. This compound is designed to inhibit the integrase enzyme, which is crucial for the integration of viral DNA into the host cell genome, a key step in the HIV replication cycle .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of MK-2048 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the methods involves the preparation of poly(lactic-co-glycolic acid) nanoparticles encapsulating MK-2048. These nanoparticles are then loaded into films manufactured via the solvent casting method .

Industrial Production Methods: In industrial settings, the preparation of MK-2048-loaded nanoparticles typically involves an emulsion evaporation method. This method includes dissolving polyvinyl alcohol in water to form a solution, followed by the addition of MK-2048 and other reagents to create nanoparticles .

化学反応の分析

Types of Reactions: MK-2048 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving MK-2048 include polyvinyl alcohol, solvents like Milli-Q water, and other chemical agents that facilitate the formation of nanoparticles .

Major Products Formed: The major products formed from these reactions are MK-2048-loaded nanoparticles, which have shown increased permeability and sustained drug levels in various studies .

科学的研究の応用

MK-2048 has been extensively studied for its potential applications in preventing HIV infection. It has been applied vaginally using ring formulations and nanoparticle-in-film technology. These formulations aim to provide extended in vivo exposure of MK-2048, making it a promising candidate for pre-exposure prophylaxis (PrEP) against HIV .

作用機序

MK-2048 functions by inhibiting the integrase enzyme produced by the HIV retrovirus. This enzyme enables the integration of viral DNA into the host cell genome, a critical step for viral replication. MK-2048 binds specifically to the active site of the integrase enzyme, displacing the reactive viral DNA end and preventing its interaction with the target DNA. This disruption effectively halts the integration process, thereby inhibiting HIV proliferation .

類似化合物との比較

Similar Compounds:

- Raltegravir

- Elvitegravir

- Vicriviroc

Comparison: MK-2048 is considered superior to first-generation integrase inhibitors like raltegravir due to its longer dissociation half-life and reduced susceptibility to resistance mutations. It has shown higher efficacy in inhibiting HIV integrase, even against resistant strains .

Conclusion

MK-2048 represents a significant advancement in the field of HIV prevention. Its unique properties, including its extended inhibition period and reduced susceptibility to resistance, make it a promising candidate for future clinical applications. Continued research and development are essential to fully realize its potential in combating HIV infection.

特性

IUPAC Name |

5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN5O4/c1-4-25-20(31)16-17-15(19(30)18-22(33)27(5-2)9-11(3)29(17)18)21(32)28(26-16)10-12-6-7-14(24)13(23)8-12/h6-8,11,30H,4-5,9-10H2,1-3H3,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNABWGUFTZTVKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NN(C(=O)C2=C1N3C(CN(C(=O)C3=C2O)CC)C)CC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)

![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)

![2-(Benzhydrylideneamino)-1-(10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)ethanone](/img/structure/B12103993.png)

![1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol](/img/structure/B12104001.png)

![3-[(3,4-Dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12104003.png)

amine](/img/structure/B12104030.png)